molecular formula C25H26Cl2N2O4S B2711125 Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216453-59-6

Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2711125
CAS No.: 1216453-59-6
M. Wt: 521.45
InChI Key: QRGBIABRWRJHKY-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H26Cl2N2O4S and its molecular weight is 521.45. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, designated as compound 1216740-47-4, is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24H22ClN3O3S
  • Molecular Weight : 467.96 g/mol
  • CAS Number : 1216740-47-4
  • Purity : Standard purity is reported at 98% .

The compound exhibits a range of biological activities primarily attributed to its structural components. The thieno[2,3-c]pyridine moiety is known for its interactions with various biological targets:

  • Matrix Metalloproteinase Inhibition : The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are critical in tumor metastasis and tissue remodeling. Inhibition of MMPs can lead to reduced cancer cell invasion and migration .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. This is hypothesized to be due to the presence of the chlorophenoxy group which enhances membrane permeability .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Biological ActivityObservationsReference
MMP InhibitionSignificant reduction in MMP activity
Antimicrobial ActivityInhibition of growth in bacterial strains
Anti-inflammatory PropertiesModulation of cytokine levels
Cytotoxicity in Cancer CellsInduced apoptosis in specific cancer cell lines

Case Studies

  • Study on MMP Inhibition :
    • A study evaluated the efficacy of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of MMP activity, correlating with reduced invasive capabilities of the cancer cells.
  • Antimicrobial Assessment :
    • In vitro assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Response :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

ethyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S.ClH/c1-2-31-25(30)23-20-12-13-28(14-17-6-4-3-5-7-17)15-21(20)33-24(23)27-22(29)16-32-19-10-8-18(26)9-11-19;/h3-11H,2,12-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBIABRWRJHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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